molecular formula C10H15N3O2S B6173589 2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide CAS No. 2167893-56-1

2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide

Cat. No.: B6173589
CAS No.: 2167893-56-1
M. Wt: 241.3
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Description

2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide is a chemical compound with a unique structure that includes a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,3-thiazole-5-carboxylic acid
  • 2-aminothiazole
  • 2-chloro-1,3-thiazole

Uniqueness

2-[(2-methyl-1,3-thiazol-5-yl)formamido]pentanamide is unique due to its specific structure, which includes both a thiazole ring and an amide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2167893-56-1

Molecular Formula

C10H15N3O2S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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